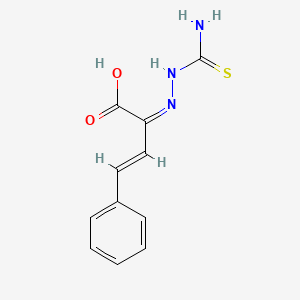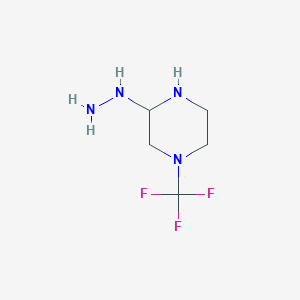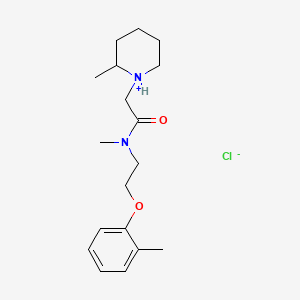
Hexahydro-1,3,5-tripentyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1,3,5-tripentyl-1,3,5-triazine is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexahydro-1,3,5-triazines, including hexahydro-1,3,5-tripentyl-1,3,5-triazine, are typically synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the following steps:
Condensation Reaction: Primary amines react with formaldehyde to form intermediate imines.
Cyclization: The imines undergo cyclization to form the hexahydro-1,3,5-triazine ring.
For this compound, the specific reaction involves the use of pentylamine and formaldehyde under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified through distillation or recrystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-1,3,5-tripentyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the triazine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1,3,5-tripentyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hexahydro-1,3,5-tripentyl-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1,3,5-tripentyl-1,3,5-triazine can be compared with other hexahydro-1,3,5-triazines, such as:
Hexahydro-1,3,5-triphenyl-1,3,5-triazine: Known for its aromatic substituents and different chemical reactivity.
Hexahydro-1,3,5-trimethyl-1,3,5-triazine: Features smaller alkyl groups, leading to different physical and chemical properties.
Hexahydro-1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine: Contains hydroxyl groups, making it more hydrophilic and reactive in aqueous environments.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable subject for further research and industrial applications.
Eigenschaften
CAS-Nummer |
51570-89-9 |
|---|---|
Molekularformel |
C18H39N3 |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
1,3,5-tripentyl-1,3,5-triazinane |
InChI |
InChI=1S/C18H39N3/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
AOMYRTQIBYSIAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1CN(CN(C1)CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)




